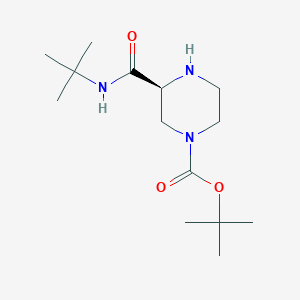

(s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASIOHFAYPRIAC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432337 | |

| Record name | tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-35-6 | |

| Record name | 2-tert-Butylcarboxamido-4-tert-butoxycarbonylpiperazine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150323-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCARBOXAMIDO-4-TERT-BUTOXYCARBONYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30XTH596WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: N-ベンジルパルミトアミドは、パルミチン酸とベンジルアミンを反応させることで合成できます。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用してパルミチン酸を活性化し、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。 反応は、ジクロロメタンなどの有機溶媒中で室温で行われます .

工業生産方法: N-ベンジルパルミトアミドの工業生産には、同様の合成経路が使用されますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、連続フロー反応器や自動システムを使用して、一貫した生産を確保することが考えられます .

化学反応の分析

科学研究アプリケーション

N-ベンジルパルミトアミドは、いくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Applications in Synthetic Organic Chemistry

-

Intermediate in Pharmaceutical Synthesis :

- The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo esterification, nucleophilic substitutions, and amide formation makes it valuable for developing new drugs.

-

Agrochemical Development :

- Due to its structural characteristics, (S)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is also explored for potential applications in agrochemicals, contributing to the development of safer and more effective agricultural products.

Biological Applications

- Medicinal Chemistry :

- Therapeutic Potential :

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

- Antidepressant Activity : A study demonstrated that derivatives could effectively modulate serotonin levels, suggesting potential use in treating depression.

- Anticancer Properties : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

作用機序

類似の化合物との比較

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Alkyl-Substituted Piperazines

- (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 180975-66-0): Features methyl groups at positions 3 and 5 instead of the tert-butylcarbamoyl group.

- (S)-tert-Butyl 3-propylpiperazine-1-carboxylate (CAS: 1217478-55-1):

Aryl- and Heteroaryl-Substituted Piperazines

- tert-Butyl 4-[(E)-3-(4-nitrophenyl)acryloyl]piperazine-1-carboxylate (Compound 12m):

- tert-Butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 9): Contains a diazirine-functionalized propanamido group for photoaffinity labeling.

Carbamoyl and Urea Derivatives

- L-765,314 (Benzyl (S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate): Shares the tert-butylcarbamoyl group but integrates a quinazoline pharmacophore. Exhibits potent melanin synthesis inhibition (IC₅₀ ~1 μM) via tyrosinase regulation, highlighting the role of the carbamoyl group in bioactivity .

- 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate :

Physicochemical Properties

Key Observations :

- The target compound’s tert-butylcarbamoyl group increases lipophilicity (LogP ~2.1) compared to methyl-substituted analogues (LogP ~1.8) but remains less lipophilic than aryl-acryloyl derivatives (LogP ~3.5).

- Nitro and quinazoline substituents significantly elevate molecular weight and reduce aqueous solubility.

生物活性

(S)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate, with the molecular formula and CAS number 150323-35-6, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 285.39 g/mol

- Purity : ≥95%

- Chemical Structure : The compound features a piperazine ring substituted with tert-butyl and carbamoyl groups, which are critical for its biological activity.

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound can exhibit neuroprotective properties. For instance, research on similar piperazine derivatives has shown their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This suggests that this compound may also possess neuroprotective effects by modulating pathways involved in neurodegeneration .

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including neurodegenerative conditions. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid-beta peptides . This anti-inflammatory activity may contribute to the overall protective effects against neuronal damage.

Case Studies and Experimental Data

- Cell Viability Studies : In vitro studies using astrocyte cell lines treated with amyloid-beta showed that related compounds increased cell viability significantly compared to controls. For instance, when treated with a structurally analogous compound at concentrations around 100 μM, cell viability improved from approximately 43% to nearly 63% in the presence of toxic agents .

- Cytokine Production : Data indicated that treatment with certain piperazine derivatives resulted in decreased levels of TNF-α production in astrocytes exposed to amyloid-beta, suggesting a mechanism for reducing inflammation and protecting neuronal cells .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₂₇N₃O₃ | 285.39 g/mol | Potential neuroprotective effects |

| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | C₁₄H₂₁N₃O₃ | - | Inhibits amyloid-beta aggregation |

| Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | C₁₀H₂₀N₂O₃ | 216.28 g/mol | Anti-inflammatory properties |

Q & A

Q. What are the common synthetic routes for (s)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate?

The compound is typically synthesized via multi-step routes involving Boc-protected intermediates. A common approach involves coupling tert-butyl piperazine-1-carboxylate with activated carbonyl derivatives (e.g., acid chlorides or mixed anhydrides). For example, tert-butyl piperazine-1-carboxylate reacts with tert-butylcarbamoyl chloride under basic conditions (e.g., NaH in DMF) to form the target compound. Alternative routes employ coupling agents like EDCI/HOAt for amidation, as seen in analogous piperazine derivatives .

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

- 1H/13C NMR : To confirm the stereochemistry and substitution patterns of the piperazine ring and tert-butyl groups. For example, tert-butyl protons appear as singlets near δ 1.4 ppm, while piperazine protons show splitting patterns between δ 3.0–4.0 ppm .

- FT-IR : To identify carbamate (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1540 cm⁻¹) functional groups .

- LCMS : To verify molecular weight and purity .

Q. How to handle Boc protection/deprotection in synthesis?

Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF). Deprotection involves acidic cleavage (e.g., TFA or HCl in dioxane) to yield the free amine. Careful pH control during deprotection minimizes side reactions like carbamate hydrolysis .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors (e.g., prolyl-hydroxylase inhibitors for hypoxia-related diseases) and PROTACs (proteolysis-targeting chimeras). Its piperazine core enables modular functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How to optimize reaction yields in the synthesis of this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution reactions, as seen in tert-butyl piperazine-1-carboxylate derivatives (88.7% yield at 110°C) .

- Catalysts : Bases like K₂CO₃ or NaH improve reaction kinetics for carbamate/amide bond formation .

- Purification : Silica gel chromatography or recrystallization removes unreacted starting materials and byproducts .

Q. How to resolve contradictions in NMR data during structural elucidation?

Contradictions (e.g., unexpected splitting or integration) are addressed by:

- 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and carbon connectivity .

- Internal standards : Mesitylene or TMS is added for quantitative analysis in complex mixtures .

- X-ray crystallography : Definitive structural confirmation, as demonstrated for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate derivatives .

Q. How to design experiments to study its mechanism as a prolyl-hydroxylase inhibitor?

Mechanistic studies involve:

- Enzyme assays : Measure IC₅₀ values using recombinant HIF prolyl-hydroxylase and α-ketoglutarate cofactor .

- Molecular docking : Predict binding modes using software like AutoDock, guided by X-ray crystallographic data of similar inhibitors .

- Cellular hypoxia models : Assess HIF-1α stabilization in cell lines under low-oxygen conditions .

Q. What computational methods support crystallographic analysis of this compound?

Software tools include:

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL). The software handles high-resolution data and twinning corrections, critical for piperazine derivatives .

- CrystalExplorer : Analyzes intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) via Hirshfeld surfaces .

Strategies for regioselective functionalization of the piperazine ring.

Regioselectivity is achieved through:

- Protecting group tactics : Boc protection directs substitution to the less hindered nitrogen .

- Directed ortho-metalation : Use of Lewis acids (e.g., Mg or Zn) to activate specific positions on aromatic rings attached to piperazine .

Best practices for X-ray data collection and refinement.

Ensure:

- High-resolution data : Collect at synchrotron sources (λ ~0.7–1.0 Å) to resolve light atoms (e.g., oxygen and nitrogen) .

- Twinned data correction : Apply SHELXL’s TWIN/BASF commands for crystals with non-merohedral twinning .

- Validation tools : Use PLATON or CCDC’s Mercury to check for voids, symmetry errors, and thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。